

Introduction: A Versatile Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 4-Ethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B177558

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4-Ethylbenzene-1,2-diamine dihydrochloride is a substituted ortho-phenylenediamine that serves as a highly valuable and versatile intermediate in the landscape of organic synthesis. Its structural arrangement, featuring two adjacent amino groups on an ethyl-substituted benzene ring, makes it a key precursor for the construction of a wide array of heterocyclic compounds. For researchers and professionals in drug development and materials science, this compound offers a strategic scaffold for creating novel molecules with tailored electronic and steric properties. The ethyl group provides a lipophilic handle, influencing the solubility and binding characteristics of its derivatives, while the diamine functionality is a gateway to rich and diverse chemical transformations. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its practical applications and analytical characterization.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a chemical's properties is the foundation of its effective application. **4-Ethylbenzene-1,2-diamine dihydrochloride** is typically supplied as a solid, and its salt form enhances stability and handling compared to the free base.

Property	Value	Source
CAS Number	116599-06-5	[1]
Molecular Formula	C ₈ H ₁₄ Cl ₂ N ₂	[1]
IUPAC Name	4-ethylbenzene-1,2-diamine;dihydrochloride	[1]
Synonyms	4-Ethyl-1,2-phenylenediamine dihydrochloride	[1]
Molecular Weight	209.12 g/mol	Calculated
Appearance	Typically an off-white to light brown solid	General Knowledge
Solubility	Soluble in water. [2]	General for similar dihydrochloride salts

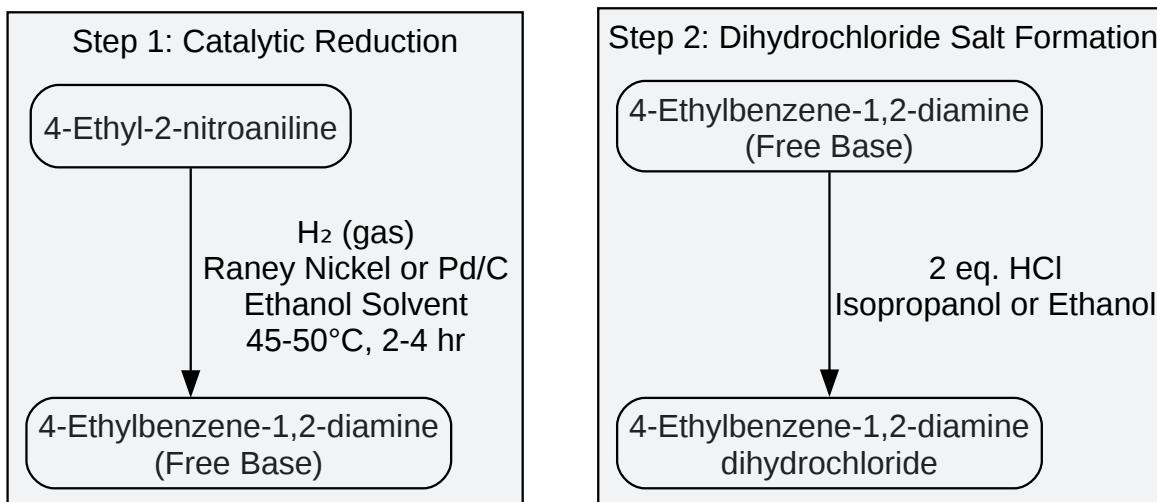
Note: The free base, 4-Ethylbenzene-1,2-diamine, has a CAS number of 1124-38-5 and a molecular formula of C₈H₁₂N₂.[\[3\]](#)[\[4\]](#)

PART 2: Synthesis and Mechanism

The synthesis of ortho-phenylenediamines is a well-established field in organic chemistry. A common and reliable method involves the reduction of the corresponding ortho-nitroaniline. This transformation is crucial as it sets up the key diamine functionality.

Proposed Synthetic Pathway

The most direct route to 4-Ethylbenzene-1,2-diamine involves the catalytic hydrogenation of 1-Ethyl-2-nitro-3-aminobenzene (or a related isomer), followed by salt formation with hydrochloric acid. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.



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Caption: Proposed synthetic route for **4-Ethylbenzene-1,2-diamine dihydrochloride**.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.^[5]

- Reactor Setup: Charge a pressure reactor with 4-Ethyl-2-nitroaniline (1.0 eq), a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C) (approx. 5-10% w/w), and a suitable solvent such as ethanol.
- Inerting: Flush the reactor vessel with an inert gas, such as nitrogen, two to three times to remove any residual oxygen.
- Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 5 kg/cm² (approx. 70 psi). Heat the reaction mixture to 45-50°C with vigorous stirring.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed (typically 2-4 hours). The hydrogen uptake will also cease.

- **Workup:** Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the catalyst. Wash the filter cake with additional ethanol.
- **Salt Formation:** To the combined filtrate, add 2.2 equivalents of concentrated hydrochloric acid or a solution of HCl in isopropanol, stirring at room temperature.
- **Isolation:** The dihydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration. Wash the product with cold ethanol or ether and dry under vacuum.

Causality Behind Experimental Choices:

- **Catalyst:** Raney Nickel and Pd/C are highly effective catalysts for the reduction of nitro groups to amines due to their high surface area and activity. They facilitate the cleavage of the N-O bonds and the formation of N-H bonds with high efficiency.
- **Solvent:** Ethanol is an excellent choice as it readily dissolves the starting material and is relatively inert under the hydrogenation conditions.
- **Pressure & Temperature:** The use of moderate pressure and temperature accelerates the reaction rate without promoting undesirable side reactions, ensuring a clean conversion.
- **Salt Formation:** Converting the resulting diamine to its dihydrochloride salt serves two primary purposes: it significantly improves the compound's stability, preventing air oxidation which can darken the free base, and it facilitates purification through crystallization.

PART 3: Applications in Research and Drug Development

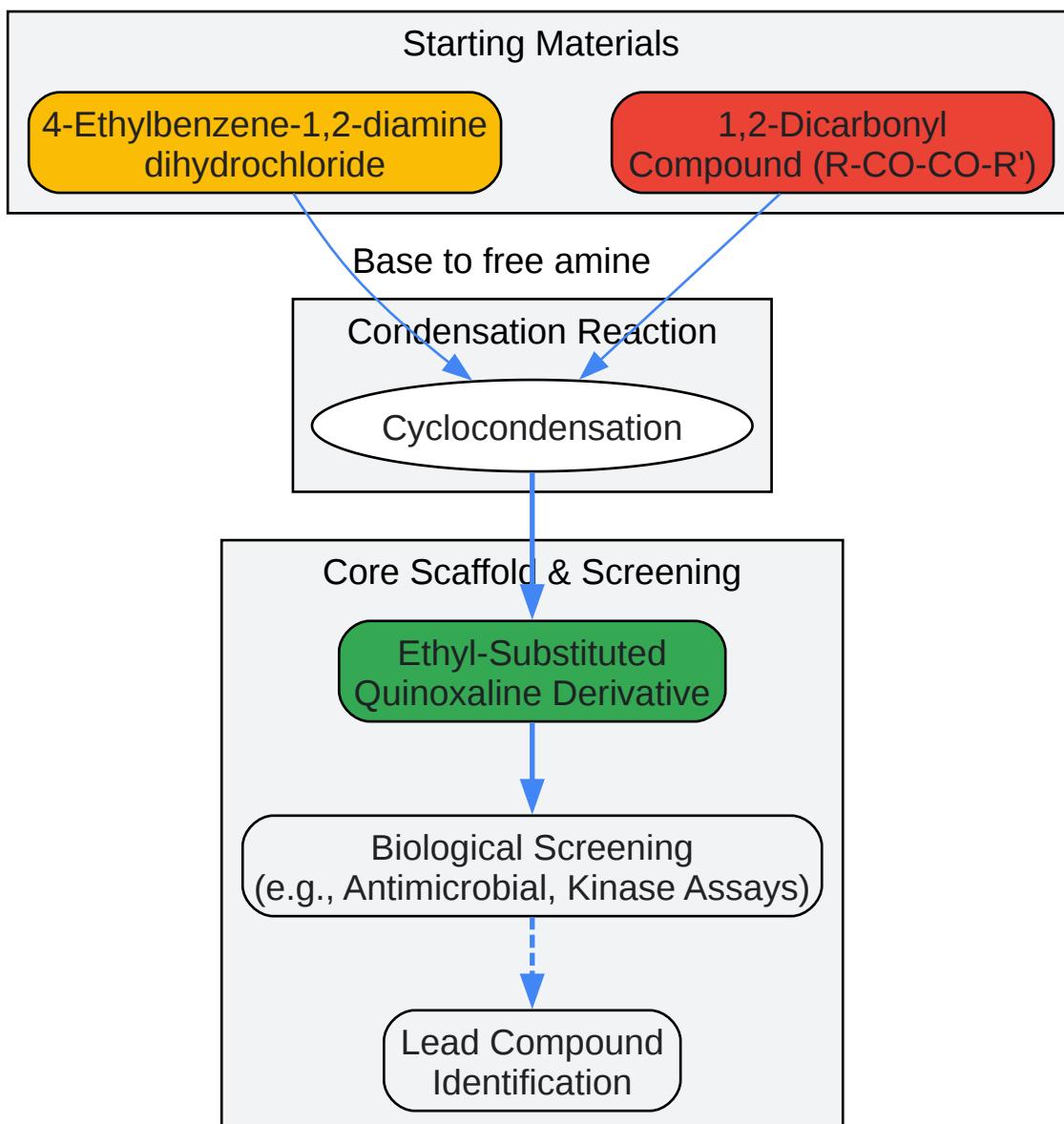
The synthetic utility of **4-Ethylbenzene-1,2-diamine dihydrochloride** is centered on its ability to act as a dinucleophile in condensation reactions, primarily for the synthesis of heterocyclic systems.

Core Application: Synthesis of Quinoxaline and Benzimidazole Derivatives

Ortho-phenylenediamines are foundational precursors for quinoxaline and benzimidazole scaffolds, which are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[\[6\]](#)

- Quinoxalines: Formed by the condensation reaction with a 1,2-dicarbonyl compound (e.g., a glyoxal or an α -keto ester).
- Benzimidazoles: Formed by condensation with a carboxylic acid or its derivatives.

The ethyl group at the 4-position of the diamine allows for systematic modification of the resulting heterocyclic compound's properties, which is a key strategy in the hit-to-lead optimization phase of drug discovery.[\[7\]](#)



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Caption: Workflow for utilizing the diamine in drug discovery.

PART 4: Analytical Characterization

Confirming the identity and purity of **4-Ethylbenzene-1,2-diamine dihydrochloride** is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reversed-phase method is typically used.

- Protocol: Purity Assessment by HPLC
 - Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[8]
 - Instrumentation: Use an HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[8]
 - Chromatographic Conditions:
 - Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Flow Rate: 1.0 mL/min.[8]
 - Column Temperature: 25-30 °C.
 - Detection: UV at 210 nm or 254 nm.[8]
 - Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. For **4-Ethylbenzene-1,2-diamine dihydrochloride**, both ¹H and ¹³C NMR would be informative.

- Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
 - Aromatic Protons: Signals in the aromatic region (approx. 6.8-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
 - Ethyl Group (CH₂): A quartet around 2.6 ppm.

- Ethyl Group (CH_3): A triplet around 1.2 ppm.
- Amine Protons (NH_2): Broad signals that may exchange with D_2O . In the dihydrochloride form, these would be ammonium protons (NH_3^+) and would appear further downfield.
- Expected ^{13}C NMR Signals:
 - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 115-145 ppm).
 - Ethyl Group Carbons: Two signals in the aliphatic region for the CH_2 and CH_3 groups.[9]

PART 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. The information below is a synthesis from typical Safety Data Sheets (SDS) for similar aromatic amine dihydrochlorides.[10][11][12]

Category	Guideline	Source
Hazard Identification	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).	[11] [12]
Personal Protective Equipment (PPE)	Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.	[13]
Handling	Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.	[10] [13]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.	[10]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.	[10]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.	[10] [13]

Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	[10][11]
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Conclusion

4-Ethylbenzene-1,2-diamine dihydrochloride stands out as a synthetically enabling building block. Its straightforward synthesis, coupled with the strategic placement of reactive amino groups and a tunable ethyl substituent, makes it a compound of significant interest for chemists in discovery-driven fields. From creating novel quinoxaline-based kinase inhibitors to developing new materials, its utility is broad and impactful. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this important chemical intermediate to accelerate innovation.

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